2-Cyano-2'-pyrrolidinomethyl benzophenone
Overview
Description
2-Cyano-2’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.36 . It is also known by the chemical name Benzonitrile, 2-[2-(1-pyrrolidinylmethyl)benzoyl]- .
Synthesis Analysis
The synthesis of 2-Cyano-2’-pyrrolidinomethyl benzophenone involves a catalytic system involving palladium and copper to achieve the cyclization of N-arylcyanothioformamides . The reaction was achieved in the presence of air, using 2.0 equiv of an inorganic additive (KI) .Molecular Structure Analysis
The molecular structure of 2-Cyano-2’-pyrrolidinomethyl benzophenone consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The boiling point of 2-Cyano-2’-pyrrolidinomethyl benzophenone is predicted to be 495.9±35.0 °C, and its density is predicted to be 1.19±0.1 g/cm3 . Its pKa is predicted to be 9.42±0.20 .Scientific Research Applications
Photoreaction Studies Benzophenone derivatives have been studied extensively for their roles in photoinitiated reactions. Research conducted by Caronna, Morrocchi, and Vittimberga (1990) demonstrates the effect of pH on the photoreaction of benzophenone derivatives in aqueous solutions, highlighting the influence of environmental conditions on chemical reactions involving these compounds (Caronna, Morrocchi, & Vittimberga, 1990).
Biochemical Applications Benzophenone photophores are pivotal in biochemical research for mapping protein interactions and modifying biological molecules. Dormán, Nakamura, Pulsipher, and Prestwich (2016) reviewed the biochemical applications of benzophenone, including its use in binding site mapping and bioconjugation, due to its unique photochemical properties (Dormán et al., 2016).
Environmental Concerns and Degradation The environmental impact and degradation of benzophenone derivatives, including the common UV-filter benzophenone-3, have been subjects of concern due to their potential endocrine-disrupting effects. Research by Watanabe et al. (2015) explores the metabolism of benzophenone-3 by liver microsomes and its implications for environmental and human health (Watanabe et al., 2015). Additionally, the work of Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) on the photocatalytic degradation of benzophenone-3 provides insights into potential methods for mitigating its presence in water sources (Zúñiga-Benítez et al., 2016).
Photocrosslinking Applications The inclusion of benzophenone as a photocrosslinking agent in biological studies has enabled the exploration of protein interactions and dynamics. A study by Chin et al. (2002) demonstrates the in vivo incorporation of a benzophenone-derived amino acid into proteins in Escherichia coli, showcasing the utility of benzophenone in elucidating protein structures and functions (Chin et al., 2002).
Properties
IUPAC Name |
2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-15-7-1-3-9-17(15)19(22)18-10-4-2-8-16(18)14-21-11-5-6-12-21/h1-4,7-10H,5-6,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBBLFJXOWXCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643636 | |
Record name | 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-20-4 | |
Record name | 2-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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